Sialyltransferase Catalytic Efficiency vs. C9-Azido and Sydnone Donors
In a head-to-head kinetic comparison using purified recombinant human ST6GAL1 and ST3GAL4, the activated donor CMP-Neu5Az (C5-azido modification) exhibited catalytic efficiency (kcat/KM) that was 1.6-fold higher for ST6GAL1 and comparable for ST3GAL4 relative to the C9-azido isomer CMP-Neu9Az [1]. Against the natural substrate CMP-Neu5Ac, CMP-Neu5Az retained 83% of catalytic efficiency with ST6GAL1 (76 vs 92 mM⁻¹min⁻¹) and exceeded it 2.1-fold with ST3GAL4 (10.1 vs 4.7 mM⁻¹min⁻¹), whereas CMP-Neu9Az achieved only 51% of natural efficiency with ST6GAL1 [1]. Additionally, sydnone-modified donors (CMP-Neu5SydCl) displayed divergent behaviour: superior efficiency with ST6GAL1 (181 mM⁻¹min⁻¹) but markedly inferior with ST3GAL4 (19.5 mM⁻¹min⁻¹), demonstrating that C5-azido modification provides a more balanced and predictable donor profile across sialyltransferase isoforms [1].
| Evidence Dimension | Sialyltransferase catalytic efficiency (kcat/KM, mM⁻¹min⁻¹) |
|---|---|
| Target Compound Data | CMP-Neu5Az: ST6GAL1 kcat/KM = 76 ± 28; ST3GAL4 kcat/KM = 10.1 ± 3.9 |
| Comparator Or Baseline | CMP-Neu5Ac (natural): ST6GAL1 92 ± 25, ST3GAL4 4.7 ± 1.5; CMP-Neu9Az (C9-isomer): ST6GAL1 47 ± 19, ST3GAL4 14.3 ± 5.1; CMP-Neu5SydCl (C5-sydnone): ST6GAL1 181 ± 49, ST3GAL4 19.5 ± 6.8 |
| Quantified Difference | CMP-Neu5Az vs CMP-Neu9Az: 1.6-fold higher ST6GAL1 efficiency; CMP-Neu5Az vs CMP-Neu5Ac: 83% retention (ST6GAL1), 2.1-fold gain (ST3GAL4) |
| Conditions | Fixed enzyme and LacNAc-butyl acceptor concentrations; varied CMP-sialic acid donor concentrations; purified recombinant human ST6GAL1 and ST3GAL4 |
Why This Matters
Procurement of the correct azido-sialic acid donor has direct consequences on sialyltransferase-mediated glycan remodelling efficiency: CMP-Neu5Az provides consistent activity across ST6 and ST3 isoforms, whereas the C9-isomer underperforms with ST6GAL1 and sydnone donors exhibit unpredictable isoform selectivity.
- [1] Moons, S. J., Noga, M. J., Boltje, T. J., & van Delft, F. L. (2021). Impacting Bacterial Sialidase Activity by Incorporating Bioorthogonal Chemical Reporters onto Mammalian Cell-Surface Sialosides. ACS Chemical Biology, 16(11), 2307-2314. Table 1. View Source
